Cas no 14948-94-8 (β-Naphthamidine Hydrochloride)

β-Naphthamidine Hydrochloride is a chemical compound primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its naphthalene-based structure provides stability and reactivity, making it valuable for constructing complex molecular frameworks. The hydrochloride salt form enhances solubility and handling properties, facilitating its use in aqueous or polar solvent systems. This compound is known for its high purity and consistent performance in coupling reactions and heterocycle formation. Its applications extend to research settings, where it serves as a precursor for bioactive molecules. Proper storage under anhydrous conditions is recommended to maintain its integrity.
β-Naphthamidine Hydrochloride structure
β-Naphthamidine Hydrochloride structure
Product Name:β-Naphthamidine Hydrochloride
CAS No:14948-94-8
MF:C11H11ClN2
MW:206.671441316605
MDL:MFCD29919659
CID:2918436
PubChem ID:21504526
Update Time:2025-10-28

β-Naphthamidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthimidamide hydrochloride
    • 2-Naphthalenecarboximidamide, monohydrochloride
    • AS-67271
    • naphthalene-2-carboximidamide hydrochloride
    • beta-Naphthamidine Hydrochloride
    • naphthalene-2-carboximidamide;hydrochloride
    • AKOS027321710
    • SY347523
    • 14948-94-8
    • 2-Naphthimidamidehydrochloride
    • MFCD29919659
    • 2-Naphthalenecarboxamidine Hydrochloride; 2-Naphthamidine Monohydrochloride; 2-Naphthalenecarboximidamide Monohydrochloride; 2-?Naphthalenecarboximi?damide Hydrochloride (1:1)
    • 2-Naphthalenecarboximidamide hydrochloride
    • β-Naphthamidine Hydrochloride
    • MDL: MFCD29919659
    • Inchi: 1S/C11H10N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H3,12,13);1H
    • InChI Key: IGXALCCFUFBKQT-UHFFFAOYSA-N
    • SMILES: Cl.NC(C1=CC=C2C=CC=CC2=C1)=N

Computed Properties

  • Exact Mass: 206.0610761g/mol
  • Monoisotopic Mass: 206.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9

β-Naphthamidine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N756840-100mg
β-Naphthamidine Hydrochloride
14948-94-8
100mg
$224.00 2023-05-17
TRC
N756840-500mg
β-Naphthamidine Hydrochloride
14948-94-8
500mg
$994.00 2023-05-17
TRC
N756840-1g
β-Naphthamidine Hydrochloride
14948-94-8
1g
$ 1200.00 2023-09-06
eNovation Chemicals LLC
D760189-0.5g
2-Naphthalenecarboximidamide, monohydrochloride
14948-94-8 95%
0.5g
$180 2023-09-04
TRC
N756840-1000mg
β-Naphthamidine Hydrochloride
14948-94-8
1g
$1745.00 2023-05-17

Additional information on β-Naphthamidine Hydrochloride

Comprehensive Overview of β-Naphthamidine Hydrochloride (CAS No. 14948-94-8): Properties, Applications, and Research Insights

β-Naphthamidine Hydrochloride (CAS No. 14948-94-8) is a specialized organic compound widely recognized for its role in pharmaceutical and chemical research. This hydrochloride salt derivative of β-naphthamidine exhibits unique properties that make it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and bioactive molecules. With the growing interest in small-molecule drug discovery and medicinal chemistry, researchers are increasingly exploring the potential of β-Naphthamidine Hydrochloride as a building block for novel therapeutics.

The compound's molecular structure features a naphthalene core coupled with an amidine functional group, which contributes to its reactivity and versatility. Recent studies highlight its utility in catalysis and ligand design, aligning with trends in green chemistry and sustainable synthesis. As industries prioritize eco-friendly processes, β-Naphthamidine Hydrochloride has garnered attention for its potential in reducing reaction steps and minimizing waste generation.

In analytical chemistry, β-Naphthamidine Hydrochloride serves as a reference standard for HPLC and mass spectrometry applications. Its well-defined spectral properties (UV-Vis, NMR) make it ideal for method validation, addressing the demand for high-purity reagents in quality control laboratories. The compound's stability under ambient conditions also supports its use in long-term storage studies, a critical factor for pharmaceutical manufacturers.

Emerging applications in material science reveal that β-Naphthamidine Hydrochloride can participate in the synthesis of organic semiconductors and luminescent materials. This aligns with the global push toward advanced functional materials for optoelectronic devices. Researchers are investigating its derivatives for OLED technology and sensor development, capitalizing on the naphthalene moiety's electron-rich characteristics.

From a safety perspective, proper handling of β-Naphthamidine Hydrochloride requires standard laboratory precautions. While not classified as hazardous under normal conditions, its use in industrial-scale synthesis necessitates adherence to Good Manufacturing Practices (GMP). The compound's solubility profile (water > organic solvents) facilitates its incorporation into aqueous reaction systems, supporting the pharmaceutical industry's shift toward water-based formulations.

The commercial availability of β-Naphthamidine Hydrochloride meets the needs of both academic researchers and industrial R&D teams. Suppliers typically provide technical data sheets detailing its physicochemical properties, including melting point (>250°C) and molecular weight (216.69 g/mol). These specifications are crucial for researchers designing structure-activity relationship (SAR) studies or molecular modeling experiments.

Future research directions may explore β-Naphthamidine Hydrochloride's potential in bioconjugation chemistry and proteomics, where its amine-reactive groups could enable novel labeling strategies. As the scientific community continues to investigate multi-functional intermediates, this compound remains a promising candidate for next-generation chemical tools in life sciences and beyond.

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